molecular formula C12H11ClN4O2S B2633433 N-(3-chloro-2-methylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 878733-08-5

N-(3-chloro-2-methylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B2633433
CAS No.: 878733-08-5
M. Wt: 310.76
InChI Key: IUEZNGMLWMAFBD-UHFFFAOYSA-N
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Description

This compound features a 3-chloro-2-methylphenyl group linked via an acetamide bridge to a 5-oxo-4,5-dihydro-1,2,4-triazin-3-ylsulfanyl moiety.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2S/c1-7-8(13)3-2-4-9(7)15-11(19)6-20-12-16-10(18)5-14-17-12/h2-5H,6H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEZNGMLWMAFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Chloro-2-methylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a chloro-substituted aromatic ring and a triazine moiety linked through a sulfanyl group. This unique structure suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, thiazole and triazine derivatives have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies highlight that the presence of electron-withdrawing groups (like chlorine) and specific substitutions on the phenyl ring enhance anticancer efficacy .

Table 1: Comparison of Anticancer Activities of Similar Compounds

CompoundIC50 (µg/mL)Mechanism of Action
Compound A1.61 ± 1.92Induces apoptosis via Bcl-2 inhibition
Compound B1.98 ± 1.22Disrupts microtubule formation
This compoundTBDTBD

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. The presence of a sulfanyl group is often associated with increased antibacterial activity .

Case Study: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, those containing sulfanyl groups demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study employed the broth microdilution method to determine minimum inhibitory concentrations (MIC) and found that compounds with halogen substitutions exhibited enhanced activity .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : Many derivatives induce programmed cell death through mitochondrial pathways.
  • Antimicrobial Action : The sulfanyl group may disrupt bacterial cell walls or inhibit essential metabolic pathways.

Future Directions in Research

Further investigation into the biological activity of this compound is warranted to elucidate its full pharmacological profile. Potential research avenues include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To understand the precise molecular interactions with target proteins.
  • SAR Analysis : To optimize the structure for enhanced potency and selectivity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(3-chloro-2-methylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide. For instance, compounds with similar thiazole and triazine moieties have demonstrated moderate to high antiproliferative activity against various cancer cell lines.

Case Study:
A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives which showed significant anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The structure–activity relationship indicated that the presence of specific functional groups was crucial for enhancing anticancer efficacy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research has shown that derivatives containing triazine and thiazole rings exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study:
A study on pyridine-substituted thiazole hybrids revealed that certain derivatives exhibited potent antimicrobial activity comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups was found to enhance their effectiveness .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. SAR studies help in identifying which modifications to the chemical structure can lead to improved biological activity.

Data Table: Structure–Activity Relationship Findings

Compound VariantFunctional GroupsActivity (IC50)Notes
Compound 19Thiazole23.30 ± 0.35 mMSelective against A549 cells
Compound 34Benzofuran10–30 µMHigh activity against glioblastoma
Compound 43aHydroxyl groupComparable to standard antibioticsEnhanced antibacterial activity

Potential in Drug Development

The unique chemical structure of this compound positions it as a candidate for further drug development. Its ability to target multiple pathways in cancer cells and its antimicrobial properties suggest potential for use in combination therapies.

Research Insights:
The versatility of compounds with similar structures indicates that they could be developed into multifunctional agents capable of addressing both cancer and infectious diseases .

Comparison with Similar Compounds

Structural Variations in Aryl Substituents

  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): Replacing the methyl group with a fluorine atom and substituting the triazinone with a naphthyl group increases aromaticity and bulkiness. Biological activity shifts toward structural mimicry of benzylpenicillin, emphasizing roles in coordination chemistry .
  • N-{2-Nitrophenyl}-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide ():
    The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the chloro-methyl substituent. This may enhance binding to redox-sensitive targets, though specific activity data are unreported .

  • However, steric hindrance might reduce binding affinity to specific receptors .

Heterocyclic Core Modifications

  • Phosphonate-Linked Triazinones (): Compounds like 81a-f replace the acetamide linker with phosphonate groups, enhancing solubility and introducing negative charges. Compound 81f demonstrated high antioxidant activity, suggesting phosphonate moieties may improve radical scavenging compared to acetamide-linked analogs .
  • Diaminopyrimidinylsulfanyl Acetamides (): Substituting the triazinone with a diaminopyrimidine ring alters hydrogen-bonding capabilities.

Linker Group Variations

  • Benzenesulfonamide Derivatives ():
    Replacing acetamide with benzenesulfonamide (e.g., N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides ) introduces sulfonyl groups, enhancing acidity and hydrogen-bond acceptor capacity. These derivatives show marked anticancer activity, with QSAR studies indicating alkylthio groups at position 2 improve apoptosis induction .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Phosphonate and sulfonamide derivatives generally exhibit higher aqueous solubility than acetamide analogs due to ionizable groups .
  • Metabolic Stability : Methyl and chloro substituents on aryl rings (e.g., ) may slow oxidative metabolism, extending half-life .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing N-(3-chloro-2-methylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide? A: The synthesis typically involves multi-step reactions starting from chloroaniline derivatives and triazine precursors. Key steps include:

  • Coupling reactions using chloroacetyl chloride or sulfanylating agents under reflux with triethylamine as a base (optimized at 4–6 hours, 80–100°C) .
  • Purification via recrystallization (e.g., pet-ether) or column chromatography to isolate the acetamide product .
  • Yield optimization by controlling solvent polarity (e.g., DMF for solubility) and reaction stoichiometry .

Advanced Synthesis Challenges

Q: How can researchers address low yields or unexpected by-products during synthesis? A: Common issues arise from competing side reactions (e.g., hydrolysis of the triazine ring). Mitigation strategies include:

  • Reaction monitoring via TLC or HPLC to terminate reactions at optimal conversion points .
  • By-product analysis using LC-MS to identify impurities and adjust protecting groups or reaction pH .
  • Temperature gradients to stabilize thermally sensitive intermediates (e.g., maintaining ≤60°C during sulfanyl group introduction) .

Basic Structural Characterization

Q: Which analytical techniques are essential for confirming the compound’s structure? A: Standard methods include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions on the phenyl and triazine rings .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Advanced Structural Analysis

Q: How to resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)? A: Contradictions may stem from tautomerism (common in triazine derivatives) or solvent interactions. Solutions involve:

  • Variable-temperature NMR to identify dynamic equilibria .
  • DFT calculations to model predicted spectra and compare with experimental data .
  • 2D NMR techniques (COSY, HSQC) to assign overlapping proton environments .

Biological Activity Screening

Q: What methodologies are used for initial biological activity screening? A: Common assays include:

  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays .
  • Antimicrobial testing via broth microdilution to determine MIC values against bacterial/fungal strains .
  • Cytotoxicity profiling with MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Mechanistic Studies

Q: How to investigate the structure-activity relationship (SAR) for this compound? A: Key approaches include:

  • Analog synthesis with systematic substitutions (e.g., replacing chloro with fluoro or methoxy groups) to assess pharmacophore contributions .
  • Molecular docking against target proteins (e.g., using AutoDock Vina) to predict binding modes and guide synthetic modifications .
  • Kinetic studies (e.g., SPR or ITC) to measure binding affinity and thermodynamic parameters .

Stability and Reactivity

Q: What are the recommended storage conditions to ensure compound stability? A: The compound is sensitive to light and humidity. Best practices include:

  • Storage in amber vials under inert gas (N₂/Ar) at –20°C .
  • Periodic purity checks via HPLC to detect degradation (e.g., hydrolysis of the sulfanyl group) .

Advanced Degradation Studies

Q: How to identify decomposition pathways under stress conditions? A: Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with:

  • LC-MS/MS to characterize degradation products .
  • Kinetic modeling (Arrhenius plots) to predict shelf life under standard conditions .

Computational Modeling

Q: How can computational tools enhance research on this compound? A: Applications include:

  • Docking simulations to predict target engagement (e.g., with triazine-binding enzymes) .
  • MD simulations to study conformational flexibility in aqueous vs. lipid environments .
  • QSAR models to correlate substituent effects with bioactivity .

Handling Data Contradictions

Q: How to address conflicting bioactivity data across studies? A: Potential causes include assay variability or impurity interference. Remedies involve:

  • Inter-laboratory validation using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Repurification of the compound to ≥98% purity (via preparative HPLC) before retesting .
  • Meta-analysis of published data to identify consensus trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.